![molecular formula C11H12N2OS B1334604 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 95211-71-5](/img/structure/B1334604.png)

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

説明

The compound 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule that has been the subject of various studies due to its potential biological activities and chemical properties. It is characterized by a fused ring system that includes a benzothiophene and a pyrimidinone moiety, which is of interest in medicinal chemistry for its structural complexity and versatility in chemical reactions .

Synthesis Analysis

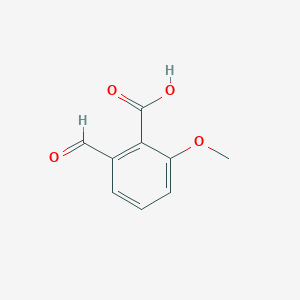

The synthesis of related compounds has been reported through various methods. A selective synthetic method has been developed for 2-alkylamino derivatives of the compound, which involves an aza-Wittig reaction followed by a reaction with aliphatic primary amines . Additionally, derivatives have been synthesized and characterized using spectral data, which were then evaluated for their antibacterial and antimycobacterial activities . Another study reported the synthesis of new bioactive derivatives starting from 3-amino-2-mercapto analogs of the compound, indicating the versatility of the core structure in synthetic chemistry .

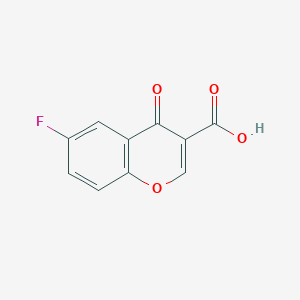

Molecular Structure Analysis

The crystal and molecular structure of the compound has been determined using X-ray crystallography. It crystallizes in the monoclinic space group P21/c, and the structure is stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions . These interactions are crucial for understanding the compound's behavior in solid-state and may influence its biological activity.

Chemical Reactions Analysis

The compound and its derivatives have been used as intermediates in the synthesis of various heterocyclic systems. For instance, derivatives of the compound have been used to obtain a new heterocyclic system with a 1,3,4-thiadiazine ring . The presence of reactive functional groups in the molecule makes it a versatile intermediate for the preparation of bridgehead nitrogen polyheterocycles .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one are not detailed in the provided papers, the studies do suggest that the compound's derivatives exhibit a range of biological activities, including anti-inflammatory, CNS depressant, and antimicrobial activities . The compound's reactivity and the ability to form stable crystalline structures with defined molecular interactions are indicative of its potential utility in pharmaceutical applications.

科学的研究の応用

Crystal Structure Analysis

The compound's crystal and molecular structure has been studied through X-ray characterization, highlighting its crystallization in a monoclinic space group. This research is significant for understanding the compound's physical and chemical properties (Ziaulla et al., 2012).

Synthesis of Bioactive Derivatives

Research has been conducted on the synthesis of new bioactive derivatives of this compound. These derivatives have shown promising biological activities, including anti-inflammatory and antimicrobial properties, which are important for pharmaceutical applications (Ashalatha et al., 2007).

Base Catalyzed Reactions

The compound has been used as a starting material in base-catalyzed reactions to synthesize various derivatives. This type of synthesis is significant for developing novel compounds with potential biological and pharmaceutical applications (Dai et al., 2011).

Antimicrobial Applications

Derivatives of this compound have been synthesized and tested for antimicrobial activities. This research is crucial for discovering new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Soliman et al., 2009).

Heterocyclic System Synthesis

Research has focused on synthesizing derivatives of the compound, contributing to the development of new heterocyclic systems. These systems are important for their potential use in various chemical and pharmaceutical applications (Sauter & Deinhammer, 1973).

Selective Synthesis Methods

Selective synthesis methods for this compound have been explored, showing its versatility as a building block for diverse chemical structures. This research is essential for the targeted synthesis of compounds with specific biological activities (Ding et al., 2005).

作用機序

Target of Action

The primary targets of this compound are Plasmodium falciparum and the Epidermal Growth Factor Receptor (EGFR) . Plasmodium falciparum is a protozoan parasite, one of the species of Plasmodium that cause malaria in humans. EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation can lead to cancer.

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of Plasmodium falciparum, it exhibits significant antiplasmodial activity . For EGFR, it acts as a potential EGFR kinase inhibitor .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties predict drug-like properties with a very low toxic effect . This suggests that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body.

Result of Action

The result of the compound’s action is the inhibition of the growth of Plasmodium falciparum, thereby controlling malaria . It also inhibits the EGFR signaling pathway, which can prevent the uncontrolled cell growth that leads to cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the nature of the heteroatom substitution (S for NH) affects hydrogen bond strength , which could influence the compound’s interaction with its targets

特性

IUPAC Name |

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMXTYUERRJGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20915066 | |

| Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20915066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95211-71-5 | |

| Record name | 5,6,7,8-Tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95211-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095211715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20915066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

A1: The compound crystallizes in the monoclinic space group P21/c with the following unit cell parameters:

Q2: What intermolecular interactions are present in the crystal structure of this compound?

A2: The crystal structure is stabilized by several intermolecular interactions, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)